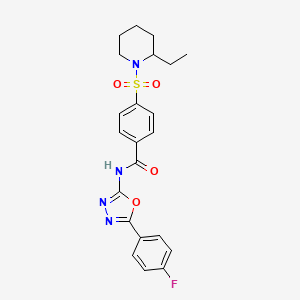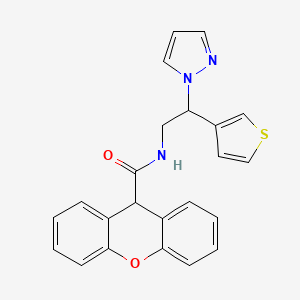![molecular formula C16H12N4O B2999009 2-Indolo[3,2-b]quinoxalin-6-ylacetamide CAS No. 328015-93-6](/img/structure/B2999009.png)
2-Indolo[3,2-b]quinoxalin-6-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolo[3,2-b]quinoxalin-6-ylacetamide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoxaline ring, with an acetamide group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . Another method involves the Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., potassium carbonate) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Indolo[3,2-b]quinoxalin-6-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer therapy.
Medicine: It is investigated for its potential as a therapeutic agent due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. This results in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A similar compound with a different substitution pattern.
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: Another derivative with a phenylethanone group.
Uniqueness
2-Indolo[3,2-b]quinoxalin-6-ylacetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-14(21)9-20-13-8-4-1-5-10(13)15-16(20)19-12-7-3-2-6-11(12)18-15/h1-8H,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMFMDWQVYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
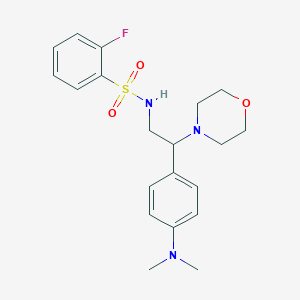
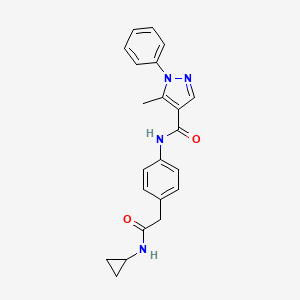
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)

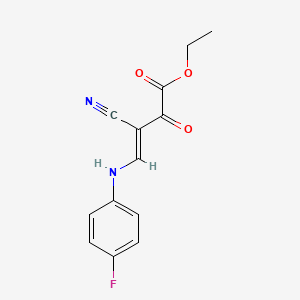
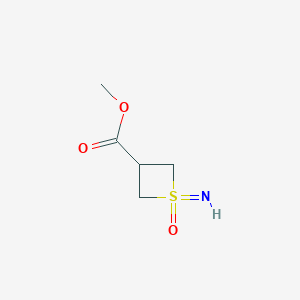
![4-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2998938.png)
![3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
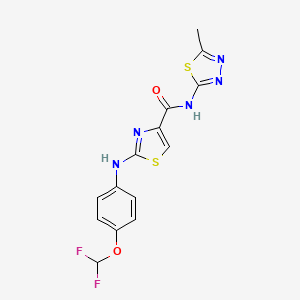
![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)
